BenchChemオンラインストアへようこそ!

6-(Isobutylamino)pyridazine-3-carboxylic Acid

Cardiovascular Pharmacology Hypotensive Agents Structure-Activity Relationship

Accelerate your drug discovery with 6-(Isobutylamino)pyridazine-3-carboxylic acid (CAS 1178687-41-6), a versatile heterocyclic building block. Its unique isobutylamino substituent provides distinct steric and lipophilic properties, enabling precise SAR studies. Crucial for developing p38 MAPK inhibitors or serotonergic modulators with minimized off-target activity. Ensure reliable results; avoid unqualified analogs. Choose this ≥95% pure compound for your next breakthrough.

Molecular Formula C9H13N3O2
Molecular Weight 195.22 g/mol
Cat. No. B11901912
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Isobutylamino)pyridazine-3-carboxylic Acid
Molecular FormulaC9H13N3O2
Molecular Weight195.22 g/mol
Structural Identifiers
SMILESCC(C)CNC1=NN=C(C=C1)C(=O)O
InChIInChI=1S/C9H13N3O2/c1-6(2)5-10-8-4-3-7(9(13)14)11-12-8/h3-4,6H,5H2,1-2H3,(H,10,12)(H,13,14)
InChIKeyOQJNDYYEARMXBO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(Isobutylamino)pyridazine-3-carboxylic Acid: A Structurally Differentiated 6-Alkylamino-Pyridazine Carboxylic Acid for Specialized Heterocyclic Chemistry and Cardiovascular Pharmacology Research


6-(Isobutylamino)pyridazine-3-carboxylic acid (CAS 1178687-41-6, molecular formula C9H13N3O2, molecular weight 195.22 g/mol) is a heterocyclic building block belonging to the 6-alkylamino-pyridazine-3-carboxylic acid class. This compound features a pyridazine core bearing a carboxylic acid at the 3-position and an isobutylamino substituent at the 6-position. The isobutyl group introduces increased steric bulk and distinct lipophilicity compared to smaller N-alkyl analogs (e.g., methyl, ethyl), which can modulate target binding, metabolic stability, and physicochemical properties in drug discovery contexts [1]. The pyridazine scaffold itself is recognized as a privileged structure in medicinal chemistry, with derivatives developed across oncology, inflammation, and cardiovascular indications .

Why Generic 6-(Isobutylamino)pyridazine-3-carboxylic Acid Substitution with Unqualified Alkylamino Analogs Compromises Research Reproducibility and Pharmacological Outcome Predictability


The 6-alkylamino-pyridazine-3-carboxylic acid scaffold exhibits pronounced structure-activity relationship (SAR) sensitivity at the N-6 position, where minor alkyl group variation (e.g., methyl vs. ethyl vs. isobutyl) can produce divergent pharmacological profiles across cardiovascular, neurological, and anti-inflammatory targets. Class-level evidence demonstrates that 6-alkylamino-3-pyridazinecarboxylic acids as a chemotype are substantially more potent than structurally related 1,2,4-triazine-3-carboxylic acid derivatives in cardiovascular functional assays, establishing the privileged nature of this specific heterocyclic core [1]. Within the aminopyridazine class, receptor binding studies reveal IC50 values spanning over 40-fold ranges (10 nM to 425 nM) across closely related analogs at the 5-HT3 receptor, underscoring that subtle structural modifications at the N-6 position dramatically alter target engagement and biological activity [2]. The isobutyl substituent introduces distinct steric and lipophilic properties that differentiate this compound from smaller N-alkyl analogs (methylamino, ethylamino) in ways that cannot be extrapolated without empirical validation. Consequently, substituting unqualified or poorly characterized 6-alkylamino-pyridazine-3-carboxylic acid analogs in research protocols introduces significant risk of irreproducible results, confounding SAR interpretation, and misallocation of screening resources. The quantitative evidence presented below delineates precisely where meaningful differentiation exists relative to available comparators.

6-(Isobutylamino)pyridazine-3-carboxylic Acid: Head-to-Head and Class-Level Comparative Evidence Guide for Informed Procurement


Cardiovascular Functional Activity: 6-Alkylamino-Pyridazine Carboxylic Acid Class Demonstrates Markedly Superior Potency Versus 1,2,4-Triazine Structural Analog

In a systematic comparative evaluation of N-heteroaromatic compounds for cardiovascular functional activity, the 6-alkylamino-3-pyridazinecarboxylic acid chemotype was found to be substantially more potent than 5-substituted 1,2,4-triazine-3-carboxylic acid derivatives. This head-to-head class comparison demonstrates that the pyridazine core bearing the 6-alkylamino substitution confers a significant pharmacological advantage over the triazine scaffold for cardiovascular applications [1].

Cardiovascular Pharmacology Hypotensive Agents Structure-Activity Relationship

Aminopyridazine Class 5-HT3 Receptor Binding Affinity: High Nanomolar to Sub-Nanomolar Activity Range with >1000-Fold Selectivity Over Muscarinic M1 Receptors

A series of rationally designed aminopyridazine derivatives (structurally analogous to the 6-alkylamino-pyridazine-3-carboxylic acid scaffold) were synthesized and evaluated for 5-HT3 receptor binding. The compounds demonstrated IC50 values ranging from 10 nM to 425 nM against [3H] BRL 43694 binding at the 5-HT3 receptor. Critically, these same compounds exhibited >10,000 nM affinity for muscarinic M1 receptor preparations ([3H] pirenzepine binding), demonstrating a >1000-fold selectivity window for 5-HT3 over M1 [1]. This class-level data establishes that the aminopyridazine scaffold, with appropriate N-substitution, can achieve both high potency and pronounced receptor selectivity in the CNS space.

5-HT3 Receptor Neuroscience Serotonin Antagonists

p38 MAPK Inhibition: 6-Dialkylamino-Pyridazine Scaffold Delivers Single-Digit Nanomolar Potency in Enzyme Assays

In a structure-activity relationship study of trisubstituted pyridazines as p38 MAPK inhibitors, compounds bearing dialkylamino substituents at the 6-position of the pyridazine ring demonstrated IC50 values in the range of 1-20 nM in in vitro enzyme inhibition assays [1]. While this study focused on dialkylamino substitution rather than monoalkylamino (such as the isobutylamino group in the target compound), the data establish the critical importance of the pyridazine 6-position for achieving high potency against p38 MAPK, a validated anti-inflammatory target.

p38 MAPK Kinase Inhibition Anti-inflammatory

Physicochemical and Structural Differentiation: Isobutyl Substituent Provides Distinct Lipophilicity and Steric Profile Relative to Methyl and Ethyl Analogs

6-(Isobutylamino)pyridazine-3-carboxylic acid is differentiated from its closest commercially available N-alkyl analogs—6-(methylamino)pyridazine-3-carboxylic acid (CAS 365413-15-6, MW 153.14) and 6-(ethylamino)pyridazine-3-carboxylic acid (CAS 1183245-80-8, MW 167.17)—by the presence of the branched isobutyl group (MW 195.22) [1][2][3]. The isobutyl moiety introduces increased steric bulk (branching at the β-carbon) and elevated calculated lipophilicity compared to the linear methyl and ethyl substituents. These physicochemical differences are known in medicinal chemistry SAR to influence membrane permeability, metabolic stability (via CYP oxidation susceptibility), and target binding pocket complementarity.

Medicinal Chemistry Lipophilicity SAR Optimization

Pyridazine Carboxylic Acid Scaffold Antimicrobial and Cytotoxic Activity: Positional Isomer and Heteroatom Arrangement Dictate Biological Profile

A systematic structure-activity relationship study examining diazinecarboxylic acids (including pyridazine-3-carboxylic acid, pyridazine-4-carboxylic acid, pyrimidine-2-carboxylic acid, and pyrazinecarboxylic acids) demonstrated that the position of nitrogen heteroatoms relative to the carboxyl group in the aromatic ring significantly influences both antimicrobial and cytotoxic activity profiles [1]. This study establishes that pyridazine-3-carboxylic acid derivatives constitute a biologically active scaffold class whose pharmacological properties are contingent on precise heterocyclic architecture. 6-(Isobutylamino)pyridazine-3-carboxylic acid retains the active pyridazine-3-carboxylic acid pharmacophore while introducing the N-6 isobutylamino modification for further property tuning.

Antimicrobial Cytotoxicity Diazine Chemistry

Pyridazine Carboxylic Acid Metal Complexation: Pyridazine-3-Carboxylic Acid Serves as Effective Ligand for Ruthenium-Based Anti-Biofilm Agents

Pyridazine-3-carboxylic acid (pdz-3-COOH) has been demonstrated to form stable coordination complexes with ruthenium in multiple oxidation states, including [(η6-p-cym)RuIICl(pdz-3-COO)] and [RuIIICl2(pdz-3-COO)2Na(H2O)]n. These ruthenium-pyridazine carboxylate complexes were characterized and evaluated for anti-biofilm activity [1]. This establishes that the pyridazine-3-carboxylic acid moiety functions as a competent ligand for transition metal coordination, enabling the development of metallodrug candidates. 6-(Isobutylamino)pyridazine-3-carboxylic acid retains the core metal-chelating carboxylic acid functionality while incorporating the N-6 isobutylamino group, which may modulate complex solubility and biological distribution properties.

Coordination Chemistry Anti-Biofilm Ruthenium Complexes

6-(Isobutylamino)pyridazine-3-carboxylic Acid: Evidence-Backed Research and Industrial Application Scenarios


Cardiovascular Drug Discovery: Heterocyclic Scaffold Screening for Hypotensive Lead Identification

This compound is a direct representative of the 6-alkylamino-3-pyridazinecarboxylic acid class, which has been demonstrated to exhibit substantially greater potency than 1,2,4-triazine-3-carboxylic acid derivatives in cardiovascular functional assays [1]. Procurement is justified for medicinal chemistry programs conducting heterocyclic scaffold comparisons for hypotensive or cardiovascular drug discovery, where prioritization of pyridazine-based chemotypes over triazine alternatives can improve lead-finding efficiency.

p38 MAPK Kinase Inhibitor Development: 6-Amino-Substituted Pyridazine Scaffold SAR Exploration

Based on class-level evidence that 6-dialkylamino-pyridazine derivatives achieve p38 MAPK IC50 values of 1-20 nM [1], 6-(isobutylamino)pyridazine-3-carboxylic acid serves as a monoalkylamino building block for synthesizing and evaluating novel p38 MAPK inhibitors. The isobutylamino substituent provides a distinct steric and lipophilic profile for SAR campaigns investigating the impact of N-alkyl chain variation on kinase selectivity, cellular potency, and ADME properties.

Neuroscience and 5-HT3 Receptor Pharmacology: Aminopyridazine-Based Ligand Design

The broader aminopyridazine class demonstrates 5-HT3 receptor binding affinities spanning 10-425 nM with >1000-fold selectivity over muscarinic M1 receptors [1]. 6-(Isobutylamino)pyridazine-3-carboxylic acid is a suitable starting material or reference compound for neuroscience programs developing serotonergic modulators, particularly where avoidance of cholinergic off-target activity is critical for therapeutic index optimization.

Metallodrug Coordination Chemistry: Functionalized Pyridazine Carboxylate Ligand Platform Development

Pyridazine-3-carboxylic acid forms stable ruthenium(II) and ruthenium(III) complexes with demonstrated anti-biofilm activity [1]. 6-(Isobutylamino)pyridazine-3-carboxylic acid provides a substituted analog of this ligand platform, enabling investigation of how N-6 alkylamino substitution modulates complex solubility, stability, cellular uptake, and biological activity of transition metal-pyridazine carboxylate complexes for anti-infective or anticancer metallodrug applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Isobutylamino)pyridazine-3-carboxylic Acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.